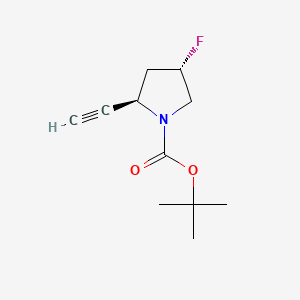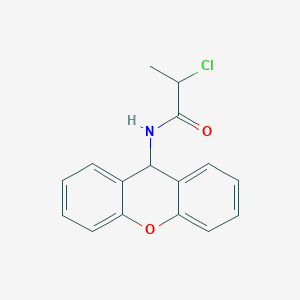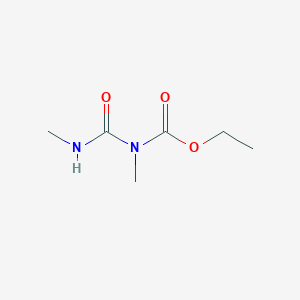![molecular formula C22H30N2O8 B14013513 2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate](/img/structure/B14013513.png)
2,5-Dioxopyrrolidin-1-yl 1-((1R,8S)-bicyclo[6.1.0]non-4-yn-9-yl)-3-oxo-2,7,10-trioxa-4-azatridecan-13-oate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
endo-BCN-PEG2-NHS ester is a compound used primarily in click chemistry as a crosslinker. It contains an NHS ester group, which can label primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The BCN group is reactive with azide-tagged biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of endo-BCN-PEG2-NHS ester typically involves the reaction of endo-BCN with PEG2 and NHS ester. The reaction conditions often include the use of solvents like DMSO, DCM, and DMF, and the process is carried out under inert atmosphere conditions at low temperatures (e.g., -20°C) to maintain the stability of the compound .
Industrial Production Methods
Industrial production methods for endo-BCN-PEG2-NHS ester are similar to laboratory synthesis but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in reagent grade for research purposes .
Análisis De Reacciones Químicas
Types of Reactions
endo-BCN-PEG2-NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form stable amide bonds.
Click Chemistry Reactions: The BCN group reacts with azide-tagged biomolecules under copper-free conditions
Common Reagents and Conditions
Reagents: Primary amines, azide-tagged biomolecules.
Conditions: Reactions are typically carried out in solvents like DMSO, DCM, and DMF, under inert atmosphere conditions
Major Products
The major products formed from these reactions include amide-linked conjugates and triazole-linked biomolecules .
Aplicaciones Científicas De Investigación
endo-BCN-PEG2-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in labeling and modifying biomolecules such as proteins and oligonucleotides.
Medicine: Utilized in drug delivery systems and the development of diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology .
Mecanismo De Acción
The mechanism of action of endo-BCN-PEG2-NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester group with primary amines. The BCN group enables copper-free click chemistry with azide-tagged biomolecules, forming stable triazole linkages. These reactions facilitate the labeling, modification, and conjugation of various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
- endo-BCN-PEG4-NHS ester
- endo-BCN-PEG8-NHS ester
- endo-BCN-PEG3-NHS ester
- endo-BCN-PEG4-Val-Cit-PAB-MMAE
- endo-BCN-PEG2-alcohol
Uniqueness
endo-BCN-PEG2-NHS ester is unique due to its specific combination of the BCN group and NHS ester group, which allows for efficient and selective labeling of primary amines and azide-tagged biomolecules. The PEG2 spacer enhances solubility in aqueous media, making it suitable for various biological and chemical applications .
Propiedades
Fórmula molecular |
C22H30N2O8 |
|---|---|
Peso molecular |
450.5 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C22H30N2O8/c25-19-7-8-20(26)24(19)32-21(27)9-11-29-13-14-30-12-10-23-22(28)31-15-18-16-5-3-1-2-4-6-17(16)18/h16-18H,3-15H2,(H,23,28)/t16-,17+,18? |
Clave InChI |
HVVMKCPRACMDSI-JWTNVVGKSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
SMILES canónico |
C1CC2C(C2COC(=O)NCCOCCOCCC(=O)ON3C(=O)CCC3=O)CCC#C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


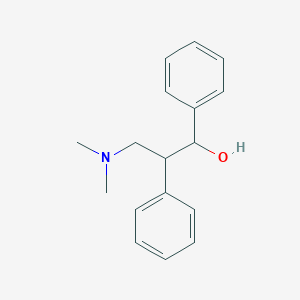

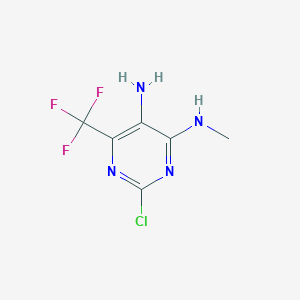
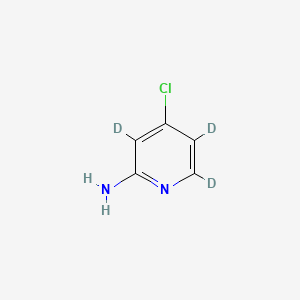
![1-(Trifluoromethyl)-6-azaspiro[2.5]octane hydrochloride](/img/structure/B14013462.png)
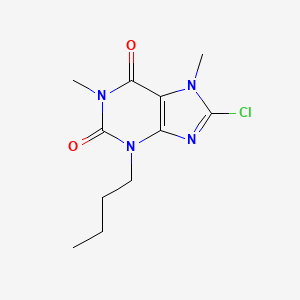
![Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate](/img/structure/B14013473.png)

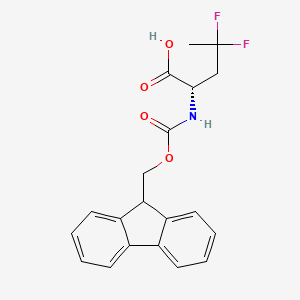
![3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzonitrile](/img/structure/B14013502.png)
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)methyliminomethyl]-3-methylaniline](/img/structure/B14013521.png)
